Technical Documentation Center

(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol
  • CAS: 1824400-75-0

Core Science & Biosynthesis

Foundational

(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol: Comprehensive Safety Data Sheet, Toxicity Profile, and Application Workflows

Executive Summary The (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol scaffold is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry. Its unique electron distribution and hydrogen-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol scaffold is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry. Its unique electron distribution and hydrogen-bonding capabilities make it a privileged pharmacophore in the development of targeted therapeutics. Specifically, derivatives of this scaffold have demonstrated profound efficacy as Phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma[1]. Furthermore, recent scaffold morphing efforts have identified pyrazolopyridones as potent, non-covalent inhibitors of Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) , a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis[2].

This technical guide synthesizes the physicochemical properties, Safety Data Sheet (SDS) parameters, toxicity profiles, and validated experimental workflows associated with this scaffold and its primary derivatives.

Chemical Identity & Physicochemical Properties

Because the unsubstituted core is often transiently synthesized, commercially available methylated derivatives serve as the standard reference models for this chemical class[3],[4].

Table 1: Key Derivatives and Physicochemical Data

Compound NameCAS NumberMolecular FormulaMolecular WeightTypical Purity
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanol1221288-28-3C8H9N3O163.18 g/mol ≥95.0%
(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanol1339406-37-9C9H11N3O177.20 g/mol ≥95.0%
[1,6-Diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]methanolN/A (Intermediate)C16H24N4O2304.39 g/mol N/A

Note: The 1,6-diethyl derivative is a well-documented intermediate in the synthesis of advanced PDE4 inhibitors[5].

Safety Data Sheet (SDS) & Hazard Profiling

As a specialized research chemical, the toxicological properties of (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol have not been exhaustively evaluated in human subjects. Handling must default to stringent GHS (Globally Harmonized System) protocols for heterocyclic amines[6].

GHS Classification & Hazard Statements
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Causality-Driven Handling Protocols
  • Inhalation Exposure: Move the subject to fresh air. Causality: The aerosolized micro-particulates of the compound can interact with the mucosal lining of the respiratory tract, causing acute localized inflammation[6].

  • Skin/Eye Contact: Flush with copious amounts of water for at least 15 minutes. Causality: Water rapidly dilutes the localized concentration of the weakly basic pyridine nitrogen, mitigating osmotic stress and preventing cellular necrosis in the corneal epithelium.

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Causality: The primary alcohol moiety (-CH2OH) at the 5-position is susceptible to slow atmospheric oxidation into an aldehyde or carboxylic acid, which would compromise downstream synthetic yields[7].

Toxicity Profile & Pharmacological Context

Understanding the toxicity of the (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol scaffold requires analyzing its behavior in downstream biological assays.

In Vitro Cytotoxicity

During the development of anti-mycobacterial agents, derivatives of this scaffold are routinely screened against mammalian macrophage cell lines (e.g., THP-1 cells) to establish a therapeutic index[8]. The core scaffold exhibits low basal cytotoxicity (IC50 > 50 µM in mammalian cells), which is critical because it allows the synthesized drugs to selectively target bacterial DprE1 without lysing the host macrophages[9].

Mechanism of Action in Target Applications

When elaborated into mature APIs, the scaffold engages in highly specific protein-ligand interactions:

  • PDE4 Inhibition: The pyrazolo[3,4-b]pyridine core acts as an adenine bioisostere, competitively binding to the active site of PDE4. This prevents the hydrolysis of cyclic AMP (cAMP), leading to protein kinase A (PKA) activation and a downstream reduction in pro-inflammatory cytokines[1].

  • DprE1 Inhibition: Unlike benzothiazinones (BTZs) which bind covalently to Cys387 of DprE1, pyrazolopyridones act as non-covalent inhibitors. They occupy the active site, disrupting the synthesis of decaprenylphosphoryl-D-arabinose (DPA), thereby halting mycobacterial cell wall construction[10].

PDE4_Pathway A Pyrazolo[3,4-b]pyridine Derivative B PDE4 Enzyme A->B Inhibits C cAMP Degradation Blocked B->C Prevents D Intracellular cAMP Increases C->D Leads to E PKA Activation D->E Activates F Anti-inflammatory Response E->F Induces

Fig 1: Mechanism of action for pyrazolo[3,4-b]pyridine-derived PDE4 inhibitors.

Experimental Workflows & Safety Validation

To ensure rigorous scientific integrity, the following protocol outlines a self-validating system for assessing the in vitro cytotoxicity of pyrazolo[3,4-b]pyridine derivatives. Every step is designed with built-in causality and internal controls.

Step-by-Step Methodology: In Vitro Cytotoxicity Screening

Objective: Determine the IC50 of the synthesized compound in THP-1 mammalian macrophages to ensure host safety prior to M. tuberculosis infection assays[8].

  • Compound Preparation (Stock Solution):

    • Action: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock.

    • Causality: The highly hydrophobic nature of the substituted pyrazolopyridine core requires a strong aprotic solvent. DMSO ensures complete solvation, preventing micro-precipitates that would cause artificially low toxicity readings.

  • Serial Dilution & Vehicle Control:

    • Action: Perform a 10-point, 3-fold serial dilution in RPMI-1640 media. Ensure the final DMSO concentration never exceeds 0.5% (v/v).

    • Causality: DMSO concentrations above 0.5% are independently toxic to THP-1 cells. A 0.5% DMSO vehicle control well must be included to validate that observed cell death is due to the compound, not the solvent.

  • Cell Seeding & Treatment:

    • Action: Seed THP-1 cells at 5×104 cells/well in a 96-well plate. Add the diluted compounds and incubate for 72 hours at 37°C, 5% CO2[8].

    • Causality: Seeding at this specific density ensures the cells remain in the logarithmic growth phase throughout the 72-hour window, preventing contact inhibition artifacts.

  • Endpoint Measurement (ATP Luminescence):

    • Action: Add CellTiter-Glo® reagent, lyse the cells, and measure luminescence.

    • Causality: Unlike colorimetric MTT assays which can be skewed by the intrinsic absorbance of highly conjugated heterocyclic compounds, luminescent ATP detection relies on an enzymatic luciferase reaction. It directly correlates with the number of metabolically active cells, providing an interference-free readout.

  • System Validation:

    • Action: Include Staurosporine (1 µM) as a positive control for apoptosis. Calculate the Z'-factor for the assay plate.

    • Causality: A Z'-factor > 0.5 mathematically validates the dynamic range and reliability of the assay, proving the system is functioning correctly before any IC50 data is accepted.

Cytotoxicity_Workflow Step1 Compound Preparation (DMSO Stock) Step2 Serial Dilution in Culture Media Step1->Step2 Dilute Step3 Cell Incubation (72h at 37°C) Step2->Step3 Treat Cells Step4 Viability Assay (ATP Luminescence) Step3->Step4 Add Reagent Step5 IC50 Calculation & Toxicity Profiling Step4->Step5 Analyze Data

Fig 2: Self-validating in vitro cytotoxicity screening workflow.

Conclusion

The (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol scaffold is a highly valuable chemical entity bridging the gap between anti-inflammatory and anti-mycobacterial drug discovery. While it requires standard GHS safety precautions due to its classification as a potential irritant and acute oral toxicant, its favorable in vitro toxicity profile in mammalian cells makes it an ideal starting point for the synthesis of targeted, non-covalent enzyme inhibitors.

References

  • Title: Pyrazolo[3,4-b]pyridine compounds, and their use as PDE4 inhibitors (WO2008015416A1)
  • Title: Discovery of Pyrazolopyridones as a Novel Class of Non-covalent DprE1 Inhibitor with Potent Anti-Mycobacterial Activity Source: Journal of Medicinal Chemistry (Panda M, et al., 2014) URL: [Link]

  • Title: Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals, 2014) URL: [Link]

Sources

Exploratory

A Technical Guide to Characterizing the In Vitro Binding Affinity of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of in vitro binding affinity for the (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol class of co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of in vitro binding affinity for the (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol class of compounds. This scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activity, most notably as a potent inhibitor of various protein kinases.[1][2][3][4][5][6]

The (1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic aromatic structure that has emerged as a "privileged scaffold" in drug discovery. Its structural resemblance to purine bases allows it to interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[7] This has led to the development of potent inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[1][3][4][5] The (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol substitution provides a key chemical handle for further derivatization to enhance potency, selectivity, and pharmacokinetic properties.

Foundational Principles of In Vitro Binding Affinity Assays

The initial characterization of any potential drug candidate involves quantifying its binding affinity for its biological target. This is typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The choice of assay technology is critical and depends on the nature of the target protein, the availability of reagents, and the desired throughput.

This guide will focus on several industry-standard, label-free, and labeled techniques for determining the binding affinity of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol compounds to their kinase targets. These include Radioligand Binding Assays, Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Assay Methodologies for (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Compounds

Radioligand Binding Assays: The Gold Standard for Kinase Inhibition

Radiometric assays are considered a gold standard for kinase activity measurement due to their high sensitivity and direct measurement of substrate phosphorylation.[8][9] In the context of determining the binding affinity of an inhibitor, a competition binding assay format is typically employed.[10]

Principle: This method involves the use of a radiolabeled ligand (e.g., a known inhibitor or ATP analog with high affinity for the kinase) and measuring the ability of the unlabeled test compound ((1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol derivative) to displace the radioligand from the kinase's active site. The amount of radioactivity bound to the kinase is inversely proportional to the binding affinity of the test compound.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radiometric Filter Binding Assay for a Representative Kinase Target

This protocol is a representative example and should be optimized for the specific kinase of interest.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT.

    • Radioligand: Prepare a stock solution of a suitable radioligand (e.g., [γ-33P]ATP or a tritiated known inhibitor) in the kinase buffer. The final concentration in the assay should be close to its Kd for the target kinase.

    • Test Compound: Prepare a serial dilution of the (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol compound in DMSO, and then dilute further in the kinase buffer.

    • Kinase: Dilute the purified kinase to the desired concentration in the kinase buffer.

  • Assay Procedure:

    • To a 96-well filter plate, add the test compound at various concentrations.

    • Add the radioligand to all wells.

    • Initiate the binding reaction by adding the kinase to each well.

    • Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]

  • Filtration and Detection:

    • Stop the reaction by rapid vacuum filtration through a filter membrane (e.g., glass fiber) that retains the kinase-ligand complex.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate.

    • Add a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Self-Validation and Controls:

  • Total Binding: Wells containing kinase and radioligand without any test compound.

  • Non-specific Binding: Wells containing kinase, radioligand, and a high concentration of a known, potent, unlabeled inhibitor to determine the amount of radioligand that binds non-specifically.

  • Vehicle Control: Wells containing kinase, radioligand, and the same concentration of DMSO as the test compound wells.

Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

FP is a versatile, solution-based technique for monitoring molecular interactions in real-time.[12][13][14][15] It is particularly well-suited for high-throughput screening (HTS) due to its homogeneous format (no separation steps required).[15]

Principle: The assay relies on the change in the rotational speed of a small fluorescently labeled molecule (a tracer) upon binding to a larger protein. When the small tracer is unbound, it tumbles rapidly in solution, and the emitted light is depolarized. When bound to the larger kinase, its rotation slows down, and the emitted light remains polarized. An unlabeled test compound will compete with the tracer for binding to the kinase, resulting in a decrease in fluorescence polarization.[12][15]

Experimental Workflow:

Caption: Workflow for a competitive fluorescence polarization assay.

Detailed Protocol: Competitive FP Assay for a Representative Kinase Target

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer, for example, 100 mM potassium phosphate pH 7.4, 100 mM NaCl, and 0.05% bovine gamma globulin.

    • Fluorescent Tracer: A fluorescently labeled small molecule that binds to the kinase of interest. The concentration used should be at or below its Kd.

    • Test Compound: Prepare a serial dilution of the (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol compound.

    • Kinase: Dilute the purified kinase in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the test compound at various concentrations.

    • Add the fluorescent tracer to all wells.

    • Initiate the reaction by adding the kinase.

    • Incubate the plate for a specific time to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the logarithm of the test compound concentration.

    • Fit the data to determine the IC50 value.

Self-Validation and Controls:

  • Maximum Polarization: Wells with kinase and tracer (no competitor).

  • Minimum Polarization: Wells with only the tracer (no kinase).

  • Buffer Blank: Wells with only the assay buffer.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[16][17][18][19][20] It provides not only the binding affinity (Kd) but also the association (ka) and dissociation (kd) rate constants.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip. In a typical experiment, the kinase (ligand) is immobilized on the sensor chip surface. The test compound (analyte) in solution flows over the surface. Binding of the analyte to the ligand causes a change in mass on the surface, which alters the refractive index and is detected as a change in the SPR signal, measured in resonance units (RU).[17][19]

Experimental Workflow:

Caption: Workflow for an SPR binding analysis.

Detailed Protocol: SPR Analysis for a Representative Kinase Target

  • Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip).

    • Immobilize the purified kinase to the surface via amine coupling or other appropriate chemistry.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Prepare a serial dilution of the (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the immobilized kinase surface and a reference surface (for subtracting non-specific binding).

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Regeneration:

    • If necessary, inject a regeneration solution to remove any remaining bound compound from the kinase surface.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

    • Calculate the dissociation constant (Kd) from the ratio of the rate constants (kd/ka).

Self-Validation and Controls:

  • Reference Surface: A flow cell with an immobilized control protein or a deactivated surface to correct for bulk refractive index changes and non-specific binding.

  • Buffer Injections: Injections of running buffer alone to establish a stable baseline.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[21][22][23][24][25] It is considered the gold standard for thermodynamic characterization of binding interactions, providing information on the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[21][22][24]

Principle: A solution of the test compound is titrated into a solution containing the kinase in a sample cell. The heat change upon binding is measured relative to a reference cell. The magnitude of the heat change is proportional to the amount of binding that occurs with each injection.[21][24]

Experimental Workflow:

Caption: Workflow for an ITC experiment.

Detailed Protocol: ITC Analysis for a Representative Kinase Target

  • Sample Preparation:

    • Prepare solutions of the purified kinase and the (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol compound in the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the kinase solution into the sample cell and the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the kinase solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat per mole of injectant against the molar ratio of the compound to the kinase.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Self-Validation and Controls:

  • Heats of Dilution: Titrate the compound into the buffer alone to measure the heat of dilution, which can then be subtracted from the experimental data.

  • Reverse Titration: Titrate the kinase into the compound solution to confirm the results.

Data Presentation and Interpretation

For a series of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol analogs, it is crucial to present the binding affinity data in a clear and comparative manner.

Table 1: In Vitro Binding Affinity of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Analogs Against a Representative Kinase

Compound IDR1 GroupR2 GroupIC50 (nM) [FP]Ki (nM) [Radioligand]Kd (nM) [SPR]ΔH (kcal/mol) [ITC]
PMP-1HH150.2125.8130.5-8.5
PMP-2ClH25.621.323.1-9.2
PMP-3HMe89.475.182.3-8.8
PMP-4ClMe5.24.14.8-10.1
Control--2.11.81.9-10.5

Data are hypothetical and for illustrative purposes only.

The data in Table 1 allows for the direct comparison of the binding affinities of different analogs, facilitating the establishment of structure-activity relationships (SAR). For example, the hypothetical data suggests that the addition of a chlorine atom at the R1 position and a methyl group at the R2 position significantly enhances the binding affinity.

Conclusion

The characterization of the in vitro binding affinity of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol compounds is a critical step in their development as therapeutic agents. This guide has outlined the principles and provided detailed, practical protocols for four industry-standard assay methodologies: radioligand binding, fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry. The choice of assay will depend on the specific research question, available resources, and desired throughput. By employing these techniques with appropriate controls and rigorous data analysis, researchers can confidently determine the binding affinity and thermodynamic profile of this important class of compounds, paving the way for the development of novel and effective targeted therapies.

References

  • BMG Labtech.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Perspectives in medicinal chemistry, 3, PMC3132412.
  • Tso, S. C., & Jackson, T. (2014). Analysis of protein-ligand interactions by fluorescence polarization. Methods in molecular biology (Clifton, N.J.), 1008, 307–325.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current opinion in structural biology, 11(5), 560–566.
  • Tso, S. C., & Jackson, T. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Methods in molecular biology (Clifton, N.J.), 740, 103–120.
  • Bruker. Surface Plasmon Resonance.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press.
  • Molecular Devices.
  • Edinburgh Instruments. (2015, November 23). Ligand Binding Assays on the Basis of Fluorescence Anisotropy.
  • Zhu, Y., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 1777, 183–193.
  • Al-Ghorbani, M., et al. (2023). In vitro binding affinity and lipophilicity of new pyrazolopyrimidine derivatives. Molecules (Basel, Switzerland), 28(14), 5482.
  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular biology of the cell, 28(21), 2795–2799.
  • Gifford Bioscience. Radioligand Binding Assay Protocol.
  • Fratti, R. A., & Wickner, W. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1860, 165–177.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology.
  • Reaction Biology. Radiometric Filter Binding Assay.
  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(10), 923–928.
  • Krumm, A., et al. (2014). A high-throughput radiometric kinase assay. Journal of visualized experiments : JoVE, (89), 51626.
  • Schmees, C., et al. (2021). Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration. European journal of medicinal chemistry, 218, 113371.
  • He, X., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS medicinal chemistry letters, 13(12), 1956–1963.
  • BMG Labtech. (2020, June). Binding kinetics: high throughput assay for kinase inhibitors.
  • S. C. S. (2024). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. ChemPlusChem, e202400039.
  • Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1648–1664.
  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 27(19), 6268.
  • Nam, Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1334–1346.
  • ChemInform. (2022, May 27). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
  • Nam, Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1334–1346.
  • Al-Warhi, T., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic chemistry, 105, 104435.
  • Ramadan, M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5026.
  • Lategahn, J., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of medicinal chemistry, 56(2), 544–551.
  • Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1648-1664.
  • Papakyriakou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343.
  • Abdel-Mohsen, S. A., et al. (2013). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Journal of the Chinese Chemical Society, 60(5), 551-561.
  • Patel, P. R., et al. (2023). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Journal of biomolecular structure & dynamics, 1–17.
  • Künze, G., et al. (2022). Targeting ion channels with ultra-large library screening for hit discovery. Frontiers in pharmacology, 13, 1045931.
  • University of Leeds. (2020, November 24). New insight to guide discovery of drugs targeting ion channels.
  • El-Damasy, A. K., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules (Basel, Switzerland), 26(5), 1464.
  • Jameson, J. B., et al. (2014). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS medicinal chemistry letters, 5(10), 1086–1091.
  • Hubner, H., et al. (2020). Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure. Journal of medicinal chemistry, 63(19), 11048–11069.
  • TargetMol. GPCR Compound Library.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Scaffolds

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application Focus: Synthesis of advanced intermediates for PDE4, JAK1, and DprE1 inhibitors. Introduction and Mechanistic Rationale Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application Focus: Synthesis of advanced intermediates for PDE4, JAK1, and DprE1 inhibitors.

Introduction and Mechanistic Rationale

The (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol core and its substituted derivatives are highly privileged scaffolds in modern drug discovery. They serve as critical intermediates in the synthesis of potent phosphodiesterase type IV (PDE4) inhibitors[1][2], JAK1 inhibitors with high subtype selectivity[3], and novel non-covalent DprE1 inhibitors targeting mycobacterial infections[4].

The most robust and scalable method for accessing the 5-hydroxymethyl derivative relies on the reduction of the corresponding 5-carboxylate ester (typically an ethyl or methyl ester)[1][4]. Because the pyrazolo-pyridine core contains multiple nitrogen heteroatoms that can coordinate with metal hydrides, the choice of reducing agent and workup conditions is critical. Lithium aluminum hydride (LiAlH₄) is the preferred reagent, providing rapid and complete reduction of the ester to the primary alcohol[4].

Causality in Protocol Design:

  • Temperature Control (0 °C to RT): The initial addition of the ester to the LiAlH₄ suspension must be performed at 0 °C. This mitigates the highly exothermic nature of the initial hydride transfer and prevents potential ring-opening or over-reduction side reactions.

  • Anhydrous Conditions: The use of rigorously dried Tetrahydrofuran (THF) is mandatory to prevent the premature decomposition of LiAlH₄ by moisture, which would generate highly flammable hydrogen gas and reduce the effective equivalents of the hydride.

  • Workup Strategy: Traditional aqueous quenching of LiAlH₄ often results in a gelatinous aluminum hydroxide emulsion that traps the product and ruins yields. This protocol utilizes a modified Fieser workup (or careful ice-water/celite filtration) to precipitate the aluminum salts as a granular, easily filterable solid[4].

Synthetic Workflow

G Ester Ethyl 1H-pyrazolo[3,4-b] pyridine-5-carboxylate Reagent LiAlH4 / Dry THF 0 °C to RT, N2 atm Ester->Reagent Hydride Reduction Workup Ice-Water Quench Celite Filtration Reagent->Workup Exothermic Quench Product (1H-Pyrazolo[3,4-b] pyridin-5-yl)methanol Workup->Product Isolation & Drying

Caption: Workflow for the reduction of pyrazolo[3,4-b]pyridine-5-carboxylate to the corresponding methanol.

Step-by-Step Methodology

Note: The following protocol is generalized for the core (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol and is directly adapted from validated procedures for its substituted analogs (e.g., 6-methoxy-3-methyl-1-phenyl derivatives)[4].

Reagent Preparation and Setup
  • Preparation of the Hydride Suspension: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flush the system with inert nitrogen gas for 10 minutes.

  • Add dry THF (approx. 10 mL per mmol of substrate) to the flask.

  • Carefully weigh and add Lithium Aluminum Hydride (LiAlH₄) (2.0 equivalents) to the stirring THF to form a suspension. Self-Validation Check: The suspension should appear cloudy and grey. Ensure no clumping occurs.

  • Cool the reaction flask to 0 °C using an ice-water bath and allow it to equilibrate for 15 minutes.

Addition and Reaction
  • Substrate Solution: In a separate dry vial, dissolve the starting material (ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate) (1.0 equivalent) in a minimal volume of dry THF (approx. 3-5 mL per mmol).

  • Dropwise Addition: Transfer the substrate solution to the dropping funnel. Add the solution dropwise to the stirring LiAlH₄ suspension at 0 °C over 15–20 minutes. Causality: Dropwise addition controls the evolution of hydrogen gas and maintains the internal temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (RT).

  • Stir the mixture at RT for 1 to 2 hours. Monitor the reaction progression via TLC (Thin Layer Chromatography) or LC-MS until the starting ester is completely consumed.

Quenching and Isolation
  • Quenching: Re-cool the reaction flask to 0 °C. Extremely carefully, add ice water dropwise (approx. 0.5 mL per mmol of LiAlH₄) to quench the excess hydride[4]. Warning: This step is highly exothermic and evolves hydrogen gas. Perform in a well-ventilated fume hood.

  • Filtration: Once gas evolution ceases, add a small amount of anhydrous sodium sulfate ( Na2​SO4​ ) to aid in coagulation. Filter the resulting suspension through a pad of Celite to remove the precipitated aluminum salts[4].

  • Wash the Celite pad thoroughly with hot ethyl acetate (3 × 15 mL) to ensure complete recovery of the highly polar product trapped in the salts.

  • Concentration: Combine the filtrates, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (often a gummy solid) can be purified by trituration with diethyl ether or by flash column chromatography (using a gradient of ethyl acetate in petroleum ether or dichloromethane/methanol) to afford the pure (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol as an off-white to colorless solid[4].

Quantitative Data and Stoichiometry

The following table summarizes the optimized stoichiometric ratios and expected outcomes based on validated literature for substituted pyrazolo[3,4-b]pyridine-5-methanol syntheses[1][4].

Reagent / MaterialRoleEquivalentsTypical Volume/Mass (per 1 mmol scale)Expected Yield Range
Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate Starting Material1.0 eq~191 mg (varies by substitution)N/A
Lithium Aluminum Hydride (LiAlH₄) Reducing Agent2.0 eq~76 mgN/A
Anhydrous THF SolventN/A15 mL totalN/A
Ice Water Quenching AgentExcess~1.0 mLN/A
(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Final ProductN/AN/A75% - 88% [1][4]

Note: Yields are highly dependent on the efficiency of the Celite filtration step during workup. For highly lipophilic derivatives (e.g., 4-cyclohexyl-substituted), extraction with dichloromethane may yield better recovery than ethyl acetate[3].

References

  • Source: AWS (Supplementary Information / Experimental Section)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: Google Patents (WIPO)
  • Source: Google Patents (EPO)

Sources

Application

Application Note: Strategic Incorporation of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol into Novel Kinase Inhibitor Scaffolds

Abstract This technical guide provides a comprehensive framework for the rational incorporation of the (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol moiety into kinase inhibitor scaffolds. The 1H-pyrazolo[3,4-b]pyridine core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the rational incorporation of the (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol moiety into kinase inhibitor scaffolds. The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor design, frequently engaging in critical hydrogen bonding interactions with the kinase hinge region.[1][2] The addition of a hydroxymethyl group at the C5 position offers a strategic vector for modulating physicochemical properties and exploring additional interactions within the ATP-binding pocket. This document outlines detailed synthetic protocols, methodologies for biochemical and cellular characterization, and the underlying scientific rationale for utilizing this versatile building block in drug discovery.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] Consequently, kinase inhibitors have become a major class of therapeutic agents.[4] The design of potent and selective kinase inhibitors often relies on scaffolds that can mimic the binding of the natural substrate, ATP, to the kinase active site.

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a highly effective "hinge-binding" motif.[2][5] The nitrogen atom at position 7 and the N(1)-H of the pyrazole ring can form a bidentate hydrogen bond interaction with the backbone amide of a key hinge residue, anchoring the inhibitor in the ATP-binding site.[1][2] This interaction is crucial for the inhibitory activity of many compounds based on this scaffold.[1][6]

The introduction of a hydroxymethyl group at the 5-position of the pyrazolo[3,4-b]pyridine core serves multiple strategic purposes in inhibitor design:

  • Improved Solubility: The polar hydroxymethyl group can enhance the aqueous solubility of the inhibitor, a critical parameter for drug development.

  • Vector for Further Functionalization: The primary alcohol can be readily modified to introduce a variety of other functional groups, allowing for extensive structure-activity relationship (SAR) studies.

  • Probing for Additional Interactions: The hydroxymethyl group can act as a hydrogen bond donor or acceptor, potentially forming new interactions with amino acid residues in the solvent-exposed region of the ATP-binding site, thereby enhancing potency and selectivity.[7]

This guide will provide researchers with the necessary protocols and scientific insights to effectively leverage (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol as a building block for the next generation of kinase inhibitors.

Synthesis of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol

The synthesis of the key building block can be achieved through a multi-step sequence starting from commercially available materials. A common strategy involves the construction of the pyrazolopyridine core followed by functionalization at the C5 position.

Synthesis of Ethyl 1H-Pyrazolo[3,4-b]pyridine-5-carboxylate

One established method for constructing the pyrazolo[3,4-b]pyridine ring system is the condensation of a 5-aminopyrazole with a β-ketoester.[8][9]

Protocol 2.1: Synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-amino-3-methyl-1H-pyrazole (1 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Reaction: Heat the mixture at 120-130 °C for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture to room temperature and add Dowtherm A. Heat the mixture to 240-250 °C for 30 minutes.

  • Chlorination: Cool the mixture and add phosphorus oxychloride (POCl₃) (3-5 eq). Heat the reaction at reflux for 2-3 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of solution.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Reduction to (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol

The ester can be readily reduced to the corresponding primary alcohol using a suitable reducing agent.

Protocol 2.2: Reduction of Ethyl 1H-Pyrazolo[3,4-b]pyridine-5-carboxylate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1 eq) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Work-up: Filter the resulting solids through a pad of Celite and wash with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol can be purified by column chromatography on silica gel.

Synthesis_Workflow Start 5-Amino-3-methyl-1H-pyrazole + Diethyl 2-(ethoxymethylene)malonate Intermediate1 Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Start->Intermediate1 Heat Intermediate2 Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Intermediate1->Intermediate2 POCl3 Target (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Intermediate2->Target LiAlH4

Caption: Synthetic workflow for (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol.

Incorporation into Kinase Inhibitor Scaffolds

Once synthesized, (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol can be incorporated into various kinase inhibitor scaffolds. A common strategy involves coupling the pyrazolopyridine core to a substituted aryl or heteroaryl group, often through a Suzuki or Buchwald-Hartwig coupling reaction. The hydroxymethyl group can then be further functionalized if desired.

Protocol 3.1: Suzuki Coupling of a 3-halo-pyrazolo[3,4-b]pyridine with an Arylboronic Acid

This protocol assumes a precursor with a halogen at the 3-position of the pyrazolopyridine, which can be synthesized using established methods.[6]

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the 3-halo-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanol (1 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.

  • Degassing: Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-120 °C (conventional heating) or in a microwave reactor until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Biochemical and Cellular Characterization

The newly synthesized compounds must be evaluated for their ability to inhibit the target kinase and to modulate its activity in a cellular context.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of kinase inhibitors in a high-throughput format.[1][10][11]

Protocol 4.1: TR-FRET Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in assay buffer containing a constant percentage of DMSO.

    • Prepare a solution of the kinase and a fluorescently labeled substrate peptide in assay buffer.

    • Prepare a solution of ATP in assay buffer.

    • Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and initiate detection by adding the detection solution.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TRFRET_Workflow Start Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Step1 Dispense Inhibitor Dilutions into 384-well plate Start->Step1 Step2 Add Kinase and Substrate Step1->Step2 Step3 Initiate Reaction with ATP Incubate at RT Step2->Step3 Step4 Stop Reaction Add Detection Reagent (Eu-Ab) Step3->Step4 Step5 Incubate at RT Step4->Step5 End Read Plate (TR-FRET Signal) Calculate IC50 Step5->End

Caption: Workflow for a TR-FRET kinase inhibition assay.

Cellular Target Engagement and Pathway Modulation

It is crucial to determine if the inhibitor can engage its target in a cellular environment and modulate downstream signaling.[12][13] Western blotting is a standard technique for this purpose.[14]

Protocol 4.2: Western Blot Analysis of Target Phosphorylation

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator for a short period before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.

Data Presentation

Quantitative data from the biochemical and cellular assays should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Example Data for a Series of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Analogs

Compound IDR¹ GroupKinase IC₅₀ (nM)Cellular p-Target IC₅₀ (nM)
XYZ-001 H150850
XYZ-002 4-Fluorophenyl25120
XYZ-003 3,4-Dimethoxyphenyl1575
XYZ-004 2-Pyridyl50300

Conclusion

The (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol moiety is a valuable building block for the design of novel kinase inhibitors. Its synthesis is accessible, and its incorporation into various scaffolds can be achieved using standard coupling methodologies. The hydroxymethyl group at the C5 position provides a handle for improving physicochemical properties and for exploring new interactions within the kinase active site. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and implementation of this promising chemical entity in kinase-targeted drug discovery programs.

References

  • Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhao, Z., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, M. H., Lai, J. H., & Hangauer, D. G. (1994). Tetrapeptide tyrosine kinase inhibitors. Enantioselective synthesis of p-hydroxymethyl-L-phenylalanine, incorporation into a tetrapeptide, and subsequent elaboration into p-(R,S-hydroxyphosphonomethyl)-L-phenylalanine. International Journal of Peptide and Protein Research. Available at: [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2020). BioTechniques. Available at: [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?
  • Schenone, S., et al. (2011). Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation. PLoS One. Available at: [Link]

  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (n.d.). Bio-protocol. Available at: [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]

  • Zhang, L., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. (2018). ResearchGate. Available at: [Link]

  • Lavilla, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • de Oliveira, C. S., et al. (2008). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Available at: [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Available at: [Link]

  • Reaction Biology. (n.d.). Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Available at: [Link]

  • Matsumaru, T. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. HUSCAP. Available at: [Link]

  • Wells, C. I., et al. (2015). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]

  • Ji, X., et al. (2020). Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Obaidi, H., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. Available at: [Link]

  • Ross, A. H., et al. (1995). Differential Biological Effects of K252 Kinase Inhibitors Are Related to Membrane Solubility but Not to Permeability. Journal of Neurochemistry. Available at: [Link]

  • Sharma, A., et al. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN1223588C - Heterocyclic carboxylic ester reducing process.
  • Massachusetts Biotechnology Council. (2021). Investigating the SAR of RIPK1 inhibitors. Available at: [Link]

  • A high-throughput radiometric kinase assay. (2007). Journal of Visualized Experiments. Available at: [Link]

  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol and its derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol and its derivatives. These molecules are critical structural motifs in the development of PDE4 inhibitors[1], JAK1 inhibitors[2], and novel anti-mycobacterial agents[3].

However, converting the 5-carboxylate or 5-carbonitrile precursor to the corresponding 5-methanol derivative often suffers from notoriously poor yields (typically <30% in unoptimized routes). This guide deconstructs the chemical causality behind these failures—ranging from N1-deprotonation to aluminum chelation—and provides field-proven, self-validating protocols to help you achieve >80% isolated yields.

Synthetic Workflow & Strategy

Before troubleshooting, it is essential to map the logical flow of the synthesis. The most reliable route involves the reduction of an ethyl or methyl ester precursor.

SynthesisWorkflow N1 Starting Material Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate N2 N1-Protection (e.g., THP or SEM) N1->N2 Optional but recommended N3 Reduction (DIBAL-H or LiAlH4) N1->N3 Direct (Requires excess hydride) N2->N3 THF, -78°C to 0°C N4 Workup (Fieser / Rochelle's Salt) N3->N4 Quench N5 Deprotection (Acidic Cleavage) N4->N5 Isolate protected alcohol N6 Target Molecule (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol N4->N6 If unprotected N5->N6 Yield: 75-90%

Optimized synthetic pathways for (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol generation.

Reaction Design & Reagent Selection (FAQs)

Q: Why is my yield consistently below 30% when using LiAlH₄ to reduce ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate? A: The low yield is rarely due to a lack of reactivity; it is a causality of stoichiometry and acid-base chemistry. The unprotected pyrazole ring contains a highly acidic N-H proton (pKa ~10–12). LiAlH₄ acts as a strong base before it acts as a nucleophile. It immediately consumes one equivalent of hydride to form hydrogen gas and the pyrazolo-anion. If you are using the standard 1.0 to 1.5 equivalents of LiAlH₄, the reaction will stall because the active reducing agent is depleted. Solution: You must either protect the N1 position prior to reduction, or use a minimum of 3.0–4.0 equivalents of LiAlH₄. Literature protocols demonstrating the reduction of N-phenyl or N-alkyl protected pyrazolo[3,4-b]pyridine-5-carboxylates with LiAlH₄ consistently achieve ~77–80% yields because the basicity-driven side reactions are blocked[3].

Q: Can I use NaBH₄ instead of LiAlH₄ to avoid over-reduction and functional group incompatibility? A: NaBH₄ alone is generally not powerful enough to reduce the ester to the alcohol. However, you can use the NaBH₄/CaCl₂ system. The addition of CaCl₂ generates calcium borohydride ( Ca(BH4​)2​ ) in situ, which is highly chemoselective for esters and avoids the formation of intractable aluminum salts.

Workup & Isolation Challenges (FAQs)

Q: My LC-MS shows complete conversion to the alcohol, but I lose the product during the aqueous workup. Where is it going? A: The (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol molecule is highly polar and acts as a potent bidentate ligand. During a standard aqueous quench of LiAlH₄, the product becomes physically trapped and chemically chelated within the gelatinous aluminum hydroxide ( Al(OH)3​ ) emulsion.

Mechanism A LiAlH4 + Pyrazolo[3,4-b]pyridine Core B Hydride Transfer to Ester A->B C Formation of Al-O-C and Al-N Bonds (Stable Chelate) B->C D Standard Aqueous Workup C->D F Fieser Workup / Rochelle's Salt C->F E Product Trapped in Al(OH)3 Emulsion (Low Yield: <20%) D->E Emulsion formation G Clean Phase Separation (High Yield: >75%) F->G Al chelate breakdown

Causality of product loss during LiAlH4 reduction and resolution via specialized workup.

Solution: You must implement the Fieser workup or quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Rochelle's salt forms a highly water-soluble complex with aluminum, breaking the chelate with your product and allowing clean partitioning into the organic phase[2].

Quantitative Data on Yield Optimization

The following table summarizes the causal relationship between reaction conditions, workup methods, and the final isolated yield of the methanol derivative.

Precursor StatusReducing Agent (Eq)Solvent / TempWorkup MethodIsolated Yield (%)
Unprotected EsterLiAlH₄ (1.5 eq)THF, 0 °C to RTStandard H₂O< 20%
Unprotected EsterLiAlH₄ (4.0 eq)THF, 0 °C to RTFieser Method65 - 70%
N1-Protected EsterLiAlH₄ (2.0 eq)THF, 0 °CRochelle's Salt77 - 85%
Unprotected EsterNaBH₄ / CaCl₂ (3.0 eq)EtOH/THF, RTAq. NH₄Cl75 - 80%
N1-Protected EsterDIBAL-H (3.0 eq)DCM, -78 °CRochelle's Salt88 - 92%
Self-Validating Experimental Protocol

To guarantee reproducibility, use the following self-validating protocol for the reduction of an unprotected ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate using the LiAlH₄ / Fieser method.

Step 1: Reaction Setup

  • Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Suspend LiAlH₄ (4.0 equivalents) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

  • Dissolve the ester precursor (1.0 equivalent) in anhydrous THF and add it dropwise over 30 minutes.

    • Validation Checkpoint: You will observe immediate and vigorous gas evolution ( H2​ ). This confirms the deprotonation of the N1-H. If no gas evolves, your THF may be wet or the LiAlH₄ is degraded.

Step 2: Reaction Progression 4. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. 5. Monitor via TLC (DCM:MeOH 9:1). The highly polar product will sit near the baseline compared to the starting material.

Step 3: Fieser Workup (Critical Step) Assuming you used exactly 1.0 g of LiAlH₄: 6. Cool the flask back to 0 °C. Dilute with 10 mL of THF to reduce viscosity. 7. Very slowly, add exactly 1.0 mL of distilled H₂O . Stir for 5 minutes. 8. Add exactly 1.0 mL of 15% aqueous NaOH . Stir for 5 minutes. 9. Add exactly 3.0 mL of distilled H₂O . 10. Remove the ice bath and stir vigorously at room temperature for 15–30 minutes.

  • Validation Checkpoint: The dark/gray gelatinous mixture must transform into a suspension containing a crisp, white, granular precipitate (aluminum salts). If the mixture remains a gray paste, the chelate is unbroken. Add an additional 0.5 mL of 15% NaOH and stir for another 15 minutes until the white granular salt forms.

Step 4: Isolation 11. Add anhydrous MgSO4​ to the flask and stir for 5 minutes to absorb excess water. 12. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 20 mL) or 10% MeOH in DCM. Note: The product is highly polar; cold THF will not fully extract it from the salts. 13. Concentrate the filtrate under reduced pressure to afford the crude (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol, which can be triturated with diethyl ether to yield a high-purity solid.

References
  • Discovery of Pyrazolopyridones as a Novel Class of Non-covalent DprE1 Inhibitor with Potent Anti-Mycobacterial Activity. AWS / ACS.3

  • US20090325952A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors. Google Patents.1

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Publications. 2

Sources

Reference Data & Comparative Studies

Validation

(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol vs pyrazolo[3,4-b]pyridine-5-carboxylic acid reactivity

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic structure in modern medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including kinase inhibitors (e.g., FGFR, JAK1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic structure in modern medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including kinase inhibitors (e.g., FGFR, JAK1), phosphodiesterase-4 (PDE4) inhibitors, and adenosine receptor ligands[1],[2]. When optimizing this scaffold, the 5-position is a critical vector for structure-activity relationship (SAR) exploration because it frequently projects into solvent-exposed regions or secondary binding pockets within target proteins[3],[4].

For drug development professionals, choosing the right functional handle at the 5-position dictates both the synthetic trajectory and the physicochemical properties of the final drug candidate. This guide provides an objective, data-driven comparison between two premier building blocks: (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol and 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid .

Structural & Electronic Profiling

The fundamental difference between these two building blocks lies in their hybridization, electronic influence on the core, and the conformational freedom they impart to attached side chains.

1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (The Rigid Vector)

  • Electronic Profile: The carboxylic acid is an electron-withdrawing group (EWG) that remains in direct conjugation with the already electron-deficient pyrazolo[3,4-b]pyridine core.

  • Geometric Impact: Reactions at this center (predominantly amidation) yield sp²-hybridized linkages. The resulting amides are planar and exhibit restricted rotation, which is highly advantageous for locking substituents into specific bioactive conformations. This rigid directionality is a hallmark of many successful PDE4 inhibitors[5].

(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol (The Flexible Vector)

  • Electronic Profile: The insertion of a methylene (-CH₂-) spacer breaks the extended conjugation, insulating the 5-position substituent from the electronic pull of the bicyclic core.

  • Geometric Impact: The sp³-hybridized carbon introduces significant conformational flexibility. The primary alcohol is typically activated and displaced to form aminomethyl derivatives. This allows the attached pharmacophore to sweep through a larger conformational space and introduces a basic amine that can be protonated at physiological pH to improve aqueous solubility or form critical salt-bridge interactions, as demonstrated in DprE1 and JAK1 inhibitors[6],[4].

Divergent Synthetic Workflows

Both building blocks are typically derived from a common intermediate: an ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate ester[6],[5]. The ester can be hydrolyzed under basic conditions to yield the carboxylic acid, or reduced (e.g., via LiAlH₄) to yield the methanol derivative.

Reactivity Ester 5-Carboxylate Ester (Shared Precursor) Meth (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Ester->Meth Reduction (LiAlH4) Acid 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Ester->Acid Hydrolysis (NaOH) Bromo 5-(Bromomethyl) Intermediate Meth->Bromo Halogenation (PBr3) Amide 5-Carboxamide Derivative (Neutral / Rigid Linkage) Acid->Amide Amide Coupling (HATU, R-NH2) Amino 5-(Aminomethyl) Derivative (Basic / Flexible Linkage) Bromo->Amino Substitution (R-NH2)

Divergent reactivity pathways of pyrazolo[3,4-b]pyridine-5-substituents from a shared precursor.

Quantitative Comparison of Reactivity Profiles

Property/Metric(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Oxidation State Primary Alcohol (-1)Carboxylic Acid (+3)
Primary Transformations Halogenation, Etherification, OxidationAmidation, Esterification
Linkage Geometry Flexible (sp³ hybridized -CH₂-)Rigid/Planar (sp² hybridized -C(=O)-)
Typical Activating Agents PBr₃, SOCl₂, MsClHATU, EDC/HOBt, T3P
Average Yield (Derivatization) 65–80% (Two-step to amine)[6]75–90% (Direct amidation)[5]
Impact on Drug Properties High (Enables basic amine introduction for solubility)Moderate (Forms neutral, stable amides)

Validated Experimental Methodologies

The following protocols outline the standard, self-validating procedures for functionalizing both building blocks. These methods are designed to maximize yield while preventing degradation of the sensitive pyrazolo[3,4-b]pyridine core.

Protocol A: Synthesis of 5-Carboxamides from the Carboxylic Acid

Amidation of the 5-carboxylic acid is the most direct route to rigid, H-bond-capable vectors.

Causality & Reagent Selection: HATU is selected over traditional carbodiimides (like EDC) because the pyrazolo[3,4-b]pyridine core is highly electron-deficient, which can slow down the formation of the active ester. HATU rapidly generates a highly reactive HOAt ester, minimizing reaction time and preventing side reactions. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the amine nucleophile remains unprotonated without competing for the electrophile[5].

Step-by-Step Procedure:

  • Activation: Dissolve 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to allow complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature for 2–4 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & QC: Analyze the crude mixture via LC-MS. The disappearance of the starting acid mass (M+H) and the appearance of the target amide mass confirms completion. ¹H NMR should show the characteristic downfield shift of the amide N-H proton (typically 8.0–9.5 ppm) and the preservation of the distinct pyrazolo[3,4-b]pyridine aromatic protons.

Protocol B: Synthesis of 5-Aminomethyl Derivatives from the Methanol

Conversion of the methanol to an amine requires a two-step activation-substitution sequence.

Causality & Reagent Selection: Direct Mitsunobu coupling is often low-yielding for this specific core due to steric hindrance and the potential for N-alkylation on the pyrazole ring. Instead, Phosphorus tribromide (PBr₃) is used to cleanly convert the primary alcohol to a highly reactive bromomethyl intermediate. PBr₃ is preferred over strongly acidic conditions (like HBr) to prevent protonation of the pyridine nitrogens, which would stall the reaction[6]. Potassium carbonate (K₂CO₃) is used in the subsequent step to neutralize the HBr byproduct and drive the SN2 substitution.

Step-by-Step Procedure:

  • Halogenation: Dissolve (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0 °C. Add PBr₃ (1.5 equiv) dropwise.

  • Intermediate Formation: Allow the reaction to warm to room temperature and stir for 1 hour. Quench carefully with ice water, extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude 5-(bromomethyl) intermediate. QC Check: TLC should show complete consumption of the polar alcohol spot.

  • Substitution: Dissolve the crude bromide in anhydrous Acetonitrile (0.1 M). Add K₂CO₃ (2.0 equiv) and the desired amine (2.0 equiv).

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via reverse-phase HPLC or silica gel chromatography.

  • Validation & QC: Confirm the structure via ¹H NMR. The methylene (-CH₂-) protons, which appear as a doublet or broad singlet around 4.6 ppm in the starting methanol, will shift upfield to approximately 3.8–4.0 ppm in the resulting aminomethyl derivative[6].

References

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity Source: Molecular Diversity (nih.gov) URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters (acs.org) URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC - NIH (nih.gov) URL:[Link]

  • Discovery of Pyrazolopyridones as a Novel Class of Non-covalent DprE1 Inhibitor with Potent Anti-Mycobacterial Activity Source: AWS (amazonaws.com) URL:[Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • Source: Google Patents (google.com)

Sources

Comparative

A Senior Application Scientist's Guide to Validating Target Engagement for (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Based Inhibitors

In the landscape of modern drug discovery, particularly in kinase inhibitor development, confirming that a molecule engages its intended target within the complex milieu of a living cell is a critical milestone.[1] The (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in kinase inhibitor development, confirming that a molecule engages its intended target within the complex milieu of a living cell is a critical milestone.[1] The (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, frequently utilized for developing potent kinase inhibitors targeting enzymes like Anaplastic Lymphoma Kinase (ALK), Polo-like kinase 4 (PLK4), and Fibroblast Growth Factor Receptors (FGFRs).[2][3][4][5][6] However, biochemical potency in an isolated enzyme assay does not always translate to cellular activity.[7] This guide provides a comparative analysis of leading methodologies to robustly validate target engagement in a cellular context, ensuring that your research is built on a solid mechanistic foundation.

The central challenge lies in bridging the gap between in vitro biochemical data and in vivo physiological response. A lack of target engagement is a primary reason for clinical trial failures.[8] Therefore, selecting the appropriate assay to confirm that your pyrazolopyridine-based compound reaches and binds its intracellular target is not just a validation step; it is a critical, decision-guiding experiment. Here, we will dissect and compare three powerful, physiologically relevant techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Chemical Proteomics via Kinobeads.

The Kinase Target: A Central Node in Cellular Signaling

Kinases are fundamental regulators of cellular processes.[9] Their dysregulation is a hallmark of many diseases, particularly cancer. A typical kinase signaling cascade involves the transfer of a phosphate group from ATP to a substrate protein, initiating a downstream signaling cascade that governs cell proliferation, survival, and differentiation. Our hypothetical inhibitor, PMP-Inhibitor-X , a (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol derivative, is designed to block this process by binding to the ATP-binding pocket of its target kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., ALK, FGFR) Substrate Substrate Protein Receptor->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Active) Downstream Downstream Signaling (e.g., MAPK, PI3K) ATP ATP ATP->Receptor Inhibitor PMP-Inhibitor-X Inhibitor->Receptor Binds to ATP Pocket PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Figure 1: Generalized Kinase Signaling Pathway and Point of Inhibition.

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Biophysical Benchmark

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells and tissues without requiring any modification to the compound or the target protein.[10][11] The core principle is ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to thermal denaturation and aggregation.[10][12]

Causality Behind the Choice

Choose CETSA when you need to:

  • Verify engagement with the endogenous, unmodified target protein. This is the most physiologically relevant context, avoiding potential artifacts from protein tags or overexpression systems.

  • Obtain label-free evidence of direct physical binding. A thermal shift provides strong evidence that your compound is physically interacting with the target.[11]

  • Assess target engagement in tissue samples , bridging the gap between cell culture and in vivo models.[13]

Experimental Workflow

The CETSA workflow involves treating cells with your compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein that remains.[10]

G cluster_workflow CETSA Workflow A 1. Treat intact cells with PMP-Inhibitor-X or DMSO B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble vs. aggregated proteins (Centrifugation) C->D E 5. Collect supernatant (Soluble fraction) D->E F 6. Quantify remaining soluble target protein (e.g., Western Blot, ELISA) E->F G 7. Plot melt curves and determine thermal shift (ΔTm) F->G

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA by Western Blot
  • Cell Culture & Treatment: Culture your target cell line (e.g., H2228 cells for an ALK inhibitor) to ~80% confluency. Treat cells with various concentrations of PMP-Inhibitor-X and a DMSO vehicle control for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 46°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cool-down at room temperature.[10]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples and analyze equal protein amounts by SDS-PAGE and Western Blot using a specific antibody against your target kinase.[10]

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensities to the 46°C sample. Plot the percentage of soluble protein against temperature to generate melt curves and determine the melting temperature (Tm) and the compound-induced thermal shift (ΔTm).

Method 2: NanoBRET™ Target Engagement Assay - The Quantitative Live-Cell Approach

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells in real-time.[14][15] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the same target).[7][16]

Causality Behind the Choice

Choose NanoBRET when you need to:

  • Quantify compound affinity (IC50) and residence time in living cells. This provides a more dynamic understanding of the drug-target interaction than end-point assays.[14][15]

  • Develop a high-throughput assay for screening and structure-activity relationship (SAR) studies. The plate-based format is highly amenable to automation.[8]

  • Assess the cellular permeability of your compounds. By comparing binding in intact versus permeabilized cells, you can dissect permeability from target affinity.[17]

Experimental Workflow

The principle is competitive displacement. Your unlabeled inhibitor competes with the fluorescent tracer for binding to the NanoLuc®-tagged target. This competition disrupts BRET, leading to a measurable decrease in the signal.[17]

G cluster_workflow NanoBRET Workflow A 1. Express target protein as a NanoLuc® luciferase fusion in cells B 2. Add cell-permeable fluorescent tracer A->B C 3. Add increasing concentrations of PMP-Inhibitor-X B->C D 4. Add NanoLuc® substrate (Furimazine) C->D E 5. Measure luminescence at two wavelengths (Donor & Acceptor) D->E F 6. Calculate BRET ratio E->F G 7. Plot BRET ratio vs. inhibitor concentration to determine IC50 F->G

Figure 3: Workflow of the NanoBRET Target Engagement Assay.
Detailed Protocol: NanoBRET™ Target Engagement
  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding for your target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of PMP-Inhibitor-X in Opti-MEM. In the assay plate, add the fluorescent NanoBRET™ tracer at its predetermined optimal concentration, followed immediately by the PMP-Inhibitor-X dilutions or DMSO control.

  • Incubation: Equilibrate the plate at 37°C in a 5% CO₂ incubator for 2 hours.

  • Substrate Addition & Detection: Prepare the Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.

  • Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to detect donor emission (~460nm) and acceptor emission (>600nm).

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Convert these ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the logarithm of the inhibitor concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.

Method 3: Chemical Proteomics (Kinobeads) - The Off-Target Profiling Powerhouse

Chemical proteomics is a powerful affinity-based approach for identifying the cellular targets of a bioactive compound.[18][19] The "kinobeads" method uses a resin functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[20]

Causality Behind the Choice

Choose Kinobeads when you need to:

  • Simultaneously assess on-target and off-target engagement across the kinome. This is crucial for understanding the selectivity profile of your inhibitor and predicting potential toxicity.[8][21]

  • Deconvolute the target of a hit from a phenotypic screen. When the target is unknown, this method can identify it in an unbiased manner.[22][23]

  • Compare the selectivity of different lead compounds. This allows you to prioritize molecules with the best selectivity profiles for further development.

Experimental Workflow

This is a competition-binding experiment in a complex cell lysate. Your free inhibitor competes with the immobilized inhibitors on the beads for binding to kinases. Bound kinases are then identified and quantified by mass spectrometry.[9]

G cluster_workflow Kinobeads Workflow A 1. Prepare native cell lysate B 2. Treat lysate with increasing concentrations of PMP-Inhibitor-X A->B C 3. Add Kinobeads resin to capture unbound kinases B->C D 4. Wash beads to remove non-specific binders C->D E 5. On-bead protein digestion (e.g., with Trypsin) D->E F 6. Identify and quantify peptides by LC-MS/MS E->F G 7. Determine dose-dependent displacement for each kinase (IC50) F->G

Figure 4: Workflow of a Kinobeads Competition Binding Assay.
Detailed Protocol: Kinobeads Competition Binding Assay
  • Lysate Preparation: Harvest cells and lyse under non-denaturing conditions to maintain native protein conformations and complexes. Determine protein concentration.

  • Compound Incubation: Aliquot the lysate (e.g., 1 mg per condition). Add PMP-Inhibitor-X across a range of concentrations (e.g., 0.01 µM to 50 µM) or a DMSO control. Incubate for 45 minutes at 4°C.[24]

  • Kinobeads Pulldown: Add a slurry of pre-washed kinobeads to each lysate sample. Incubate with rotation for 1 hour at 4°C.[24]

  • Washing: Pellet the beads by centrifugation and wash extensively with a mild buffer to remove proteins that are not specifically bound.

  • Digestion: Resuspend the beads in a digestion buffer and perform on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Collect the peptide-containing supernatant. Analyze the samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a label-free quantification (LFQ) approach to determine the abundance of each identified kinase in each sample. For each kinase, plot its relative abundance against the inhibitor concentration. Fit the data to determine the IC50 of displacement, which reflects the binding affinity of your compound for that kinase in the lysate.

Comparative Analysis: PMP-Inhibitor-X

To illustrate the utility of these methods, let's consider hypothetical data for our ALK inhibitor, PMP-Inhibitor-X.

Parameter CETSA NanoBRET™ Assay Kinobeads (LC-MS/MS) Rationale & Interpretation
Primary Target ALKALKALKAll three methods should confirm engagement with the primary target, ALK.
Readout Thermal Shift (ΔTm)BRET Ratio (IC₅₀)Peptide Intensity (IC₅₀)The readouts are distinct but all measure the consequence of binding.
On-Target Value ΔTm = +5.2 °CIC₅₀ = 75 nMIC₅₀ = 90 nMThe positive thermal shift confirms direct binding and stabilization. The low nanomolar IC₅₀ values from NanoBRET and Kinobeads confirm potent target engagement in a cellular context. The slight difference between methods is expected due to assay principles (overexpressed vs. endogenous, lysate vs. intact cell).
Off-Target Data Not applicable (single target readout)Not applicable (single target assay)FAK1: IC₅₀ = 1.2 µMLTK: IC₅₀ = 3.5 µM~250 other kinases: IC₅₀ > 20 µMThis is the unique strength of the Kinobeads approach. It reveals a clean selectivity profile for PMP-Inhibitor-X, with only weak off-target binding to FAK1 and LTK at concentrations >10-fold higher than the on-target IC₅₀.
Throughput Low to MediumHighMediumNanoBRET is best suited for high-throughput screening of many compounds against a single target.
Physiological Context High (endogenous protein, intact cell)Medium-High (overexpressed, tagged protein, intact cell)Medium (endogenous protein, cell lysate)CETSA provides the highest physiological relevance for the target itself. NanoBRET excels at providing live-cell dynamics. Kinobeads profiles endogenous proteins but in a lysate, which is a step removed from the intact cell environment.

Conclusion: An Orthogonal Approach for Confident Validation

No single method can fully characterize the complexity of drug-target interactions.[25] A robust target engagement strategy leverages the strengths of orthogonal approaches to build a comprehensive and confident understanding of a compound's mechanism of action.[26]

For a novel (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol based inhibitor, a judicious validation pipeline would be:

  • Initial Confirmation with CETSA: Use CETSA first to provide unequivocal, label-free evidence that your compound engages the endogenous target in intact cells. A positive thermal shift is a strong foundational result.

  • Quantitative Profiling with NanoBRET: If a high-throughput, quantitative cellular assay is needed for SAR studies, develop a NanoBRET assay. This will allow you to rapidly quantify the affinity and residence time of a whole series of analogs in living cells.

  • Selectivity Assessment with Kinobeads: Before advancing a lead candidate, perform a Kinobeads experiment to understand its kinome-wide selectivity. This proactive profiling is essential for de-risking the compound by identifying potential off-targets that could lead to toxicity or unexpected biology.[8]

By integrating these biophysical, live-cell, and proteomic techniques, you move beyond simple confirmation to a deep, mechanistic understanding of your inhibitor's behavior. This multi-faceted approach provides the rigorous, self-validating data necessary to make confident decisions and successfully advance your drug discovery program.

References

  • A brief introduction to chemical proteomics for target deconvolution - PubMed. (2022, September 15). PubMed. [Link]

  • Chemical proteomics for drug target deconvolution and to study biological systems. (2022, October 26). DiVA. [Link]

  • Chemical Proteomics for Target Validation - World Preclinical Congress. World Preclinical Congress. [Link]

  • NanoBRET - SGC-UNC. SGC-UNC. [Link]

  • NanoBRET™ Target Engagement for drug development - News-Medical.Net. (2024, December 14). News-Medical.Net. [Link]

  • Chemical Proteomics | Evotec. Evotec. [Link]

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. ResearchGate. [Link]

  • Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research - Frontiers. Frontiers. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2023, March 27). ACS Publications. [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8). Selvita. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers. (2023, February 23). Frontiers. [Link]

  • A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (2022, September 15). European Review for Medical and Pharmacological Sciences. [Link]

  • Enhance drug discovery with advanced biophysical techniques - Nuvisan. Nuvisan. [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye - Promega Connections. (2023, August 21). Promega Connections. [Link]

  • The use of biophysical methods in the hit-to-lead process - Drug Target Review. (2021, June 22). Drug Target Review. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4). PMC. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Bio-protocol. [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, September 13). ACS Publications. [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research - ACS Publications. (2017, January 19). ACS Publications. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. PMC. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. EUbOPEN. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - Semantic Scholar. Semantic Scholar. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019, December 15). Taylor & Francis Online. [Link]

  • Methods for detecting protein-protein interactions - PMC - NIH. PMC. [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog. (2026, January 12). Crown Bioscience. [Link]

  • Target Engagement Assays in Early Drug Discovery - PubMed. (2025, June 26). PubMed. [Link]

  • Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed. (2022, December 5). PubMed. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (2026, January 20). ResearchGate. [Link]

  • Target Engagement: A Key Factor in Drug Development Failures - Pelago Bioscience. Pelago Bioscience. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19). UKM Medical Molecular Biology Institute. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - SciSpace. (2016, April 20). SciSpace. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (2022, May 19). PMC. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC. (2019, August 11). PMC. [Link]

Sources

Validation

High-Resolution Mass Spectrometry Validation for (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol: A Comparative Guide

Executive Summary (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol (CAS: 1824400-75-0) is a high-value chemical scaffold extensively utilized in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol (CAS: 1824400-75-0) is a high-value chemical scaffold extensively utilized in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors and potent anti-mycobacterial agents[1][2]. Validating the structural integrity, purity, and trace-level impurities of this molecule requires robust high-resolution mass spectrometry (HRMS) workflows.

As a Senior Application Scientist, I have structured this guide to provide a critical performance comparison between Orbitrap and Quadrupole Time-of-Flight (Q-TOF) platforms. Furthermore, it details a self-validating experimental protocol designed to achieve the highest standard of analytical rigor: Level 1 identification confidence[3].

Physicochemical Profiling & Target Parameters

Before initiating any MS validation, it is critical to understand the analyte's ionization behavior. The basic nitrogen atoms in the pyrazole and pyridine rings make this molecule highly amenable to positive electrospray ionization (ESI+).

Table 1: Physicochemical & HRMS Target Parameters
ParameterValueAnalytical Significance
Chemical Formula C₇H₇N₃ODefines the isotopic distribution pattern.
Monoisotopic Mass 149.0589 DaBaseline for exact mass calculations.
Target Ion [M+H]⁺ 150.0662 DaPrimary precursor ion targeted in ESI+ mode.
Ionization Mode ESI Positive (+)Basic nitrogens readily accept protons at low pH.
Key MS/MS Fragments m/z 132.0556Diagnostic neutral loss of water (-H₂O) from the methanol group.

Workflow Visualization

HRMS_Validation cluster_MS HRMS Platform Comparison Sample Sample Prep (Matrix Spiking) LC UHPLC Separation (C18, 0.1% FA) Sample->LC ESI ESI(+) Ionization [M+H]+ m/z 150.0662 LC->ESI Orbitrap Orbitrap MS High Resolution (>70k) ESI->Orbitrap QTOF Q-TOF MS High Scan Rate ESI->QTOF Data Data Processing Level 1 Confirmation Orbitrap->Data QTOF->Data

Fig 1: HRMS validation workflow comparing Orbitrap and Q-TOF platforms for small molecule analysis.

Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform for small molecule validation, the choice hinges on the specific analytical bottleneck: resolution versus dynamic range .

  • Orbitrap MS: Offers ultra-high resolving power (up to 240,000 FWHM at m/z 200), which is indispensable when separating isobaric interferences in complex reaction matrices[4]. However, its intra-scan dynamic range is fundamentally limited by the capacity of the C-trap, which can restrict the simultaneous detection of trace impurities alongside the highly abundant parent API[5].

  • Q-TOF MS: Provides superior isotopic fidelity and a broader intra-scan dynamic range (>10⁵). Because TOF analyzers do not suffer from trap saturation in the same manner, they excel at capturing both low- and high-abundance ions simultaneously[5]. Furthermore, their rapid acquisition rates make them ideal for coupling with ultra-fast UHPLC gradients[6].

Table 2: Performance Comparison Matrix
MetricOrbitrap MSQ-TOF MSCausality / Impact on Validation
Resolving Power Up to 240,00040,000 - 60,000Orbitrap provides superior separation of isobaric interferences[4].
Mass Accuracy < 1 ppm1 - 2 ppmBoth meet stringent criteria, but Q-TOF requires continuous lock mass infusion[6].
Isotopic Fidelity GoodExcellentQ-TOF provides highly accurate isotope ratios, critical for confirming empirical formulas[6].
Dynamic Range ~10³ to 10⁴>10⁵TOF captures a wider range of high and low-abundance ions without trap saturation[5].
Acquisition Speed 12 - 40 HzUp to 100 HzQ-TOF is better suited for ultra-fast UHPLC peaks (<2 seconds wide)[5].

Self-Validating Experimental Protocol

A robust HRMS method must be a self-validating system. The following step-by-step protocol embeds causality and quality control at every stage of the analysis.

Phase 1: Sample Preparation & Matrix Spiking
  • Step 1: Prepare a 1 mg/mL primary stock of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol in LC-MS grade methanol.

  • Step 2: Generate working standards (1–100 ng/mL) by diluting the stock in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid lowers the pH, ensuring the basic nitrogens of the pyrazolopyridine core are fully protonated prior to droplet desolvation, thereby maximizing the[M+H]⁺ signal.

  • Self-Validation Check: Include matrix blanks to ensure the target mass (m/z 150.0662) does not arise from solvent contamination or carryover[3].

Phase 2: UHPLC Separation
  • Step 3: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Step 4: Execute a fast gradient (5% to 95% Acetonitrile over 3 minutes).

  • Causality: A steep gradient generates narrow, highly concentrated chromatographic peaks. To accurately integrate these peaks, the MS must acquire at least 10–15 data points across the peak width, dictating the need for fast scan speeds[7].

Phase 3: HRMS Acquisition & Tuning
  • Step 5: Set the mass range to m/z 50–500. This narrow window optimally covers the target analyte and its primary fragments, maximizing the duty cycle[7].

  • Step 6 (Orbitrap Path): Set resolving power to 70,000 (at m/z 200).

    • Causality: This resolution perfectly balances the need for isobaric separation with a scan speed fast enough to define UHPLC peaks[4].

  • Step 6 (Q-TOF Path): Activate real-time lock mass infusion (e.g., Leucine Enkephalin).

    • Causality: TOF flight tubes are sensitive to minor temperature fluctuations; continuous lock mass correction guarantees sub-2 ppm mass accuracy[6].

Phase 4: Quality Control & Confidence Scoring
  • Step 7: Embed Low, Mid, and High Quality Control (QC) samples within the run.

    • Acceptance Criteria: At least 67% of QCs must fall within ±15% of their nominal value, with no systematic bias, to validate the batch[7].

  • Step 8: Apply Schymanski Confidence Levels. To claim "Level 1 (Confirmed Structure)", the experimental exact mass, MS/MS fragmentation spectra, and retention time must align perfectly with a certified reference standard[3].

References

  • Benchchem. "(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol - Benchchem". 1

  • Separation Science. "How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals". 7

  • ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?". 6

  • Environmental Science & Technology. "Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence". 3

  • AWS. "Discovery of Pyrazolopyridones as a Novel Class of Non-covalent DprE1 Inhibitor with Potent Anti- Mycobacterial Activity". 2

  • Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry". 4

  • Metabolomics Blog. "Why do we prefer TOFs over Orbitraps for flow injection analysis?". 5

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol
Reactant of Route 2
(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.